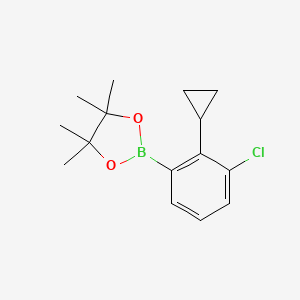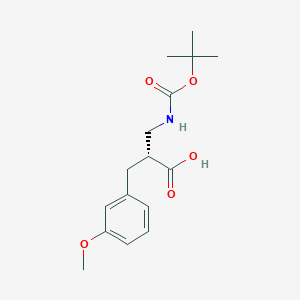
N,N,2,6-tetramethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,2,6-tetramethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a chemical compound with the molecular formula C12H18BNO2. It is also known by other names such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline and 4-aminophenylboronic acid pinacol ester . This compound is characterized by its solid state at room temperature and its white to yellow to orange powder or crystal appearance .
Preparation Methods
The synthesis of N,N,2,6-tetramethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the reaction of 4-bromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation . The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N,N,2,6-tetramethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include palladium catalysts for borylation reactions and transition metal catalysts for hydroboration of alkynes and alkenes . Major products formed from these reactions include various boronic acid derivatives and substituted anilines .
Scientific Research Applications
N,N,2,6-tetramethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several scientific research applications:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N,N,2,6-tetramethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its ability to act as a boron source in various chemical reactions. The boron atom in the compound can form stable complexes with other molecules, facilitating the formation of new chemical bonds . The molecular targets and pathways involved include the activation of palladium catalysts in Suzuki-Miyaura coupling reactions and the stabilization of transition states in hydroboration reactions .
Comparison with Similar Compounds
Similar compounds to N,N,2,6-tetramethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline include:
4-aminophenylboronic acid pinacol ester: This compound has similar boron-containing functional groups and is used in similar chemical reactions.
2-phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic acid derivative with similar reactivity and applications.
N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: A closely related compound with similar chemical properties and uses.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and stability in various chemical reactions .
Properties
Molecular Formula |
C16H26BNO2 |
|---|---|
Molecular Weight |
275.2 g/mol |
IUPAC Name |
N,N,2,6-tetramethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
InChI |
InChI=1S/C16H26BNO2/c1-11-9-13(10-12(2)14(11)18(7)8)17-19-15(3,4)16(5,6)20-17/h9-10H,1-8H3 |
InChI Key |
NWGXPKSOSKBOGV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C)N(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[1-(2-Hydroxy-2-methylpropyl)-3-methylpyrazol-4-yl]boronic acid](/img/structure/B13983488.png)


![N-[4-(1-naphthalenyl)phenyl]-4-dibenzothiophenamine](/img/structure/B13983505.png)

![4-[6-[[2-(4-aminophenyl)-3H-benzimidazol-5-yl]oxy]-1H-benzimidazol-2-yl]aniline](/img/structure/B13983513.png)
![2-[(4-Methoxyphenyl)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B13983517.png)
![4-[[1-(2-Chlorophenyl)-2-oxocyclohexyl]amino]butanoic acid](/img/structure/B13983530.png)

![Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-8-methoxy-](/img/structure/B13983547.png)

